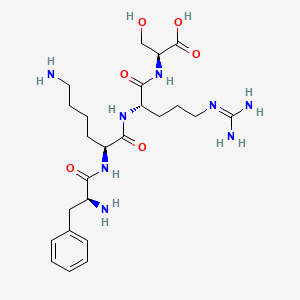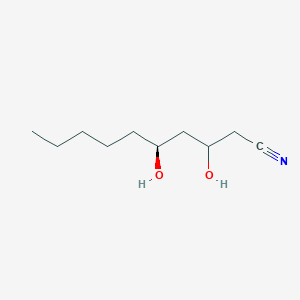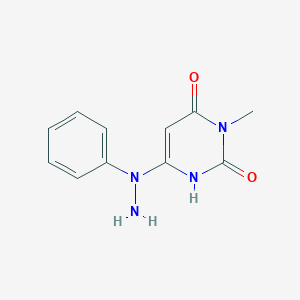
3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a phenylhydrazinyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyluracil with phenylhydrazine in the presence of a catalyst or under acidic conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are crucial for subsequent applications.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may be employed to modify the functional groups, such as reducing the phenylhydrazinyl group to an amine.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.
科学研究应用
Chemistry
In chemistry, 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been investigated for their potential antimicrobial, antiviral, and anticancer activities. The presence of the phenylhydrazinyl group is particularly interesting due to its ability to interact with biological targets.
Medicine
In medicine, derivatives of pyrimidine compounds are often explored for their therapeutic potential
Industry
Industrially, such compounds may be used in the development of new materials, including polymers and dyes, due to their unique chemical properties.
作用机制
The mechanism of action of 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The phenylhydrazinyl group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context.
相似化合物的比较
Similar Compounds
3-Methyluracil: A precursor in the synthesis of the compound.
Phenylhydrazine: Another precursor and a common reagent in organic synthesis.
Pyrimidine Derivatives: Compounds with similar structures that exhibit a range of biological activities.
Uniqueness
3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of the methyl and phenylhydrazinyl groups on the pyrimidine ring. This unique substitution pattern can lead to distinct chemical and biological properties, setting it apart from other pyrimidine derivatives.
属性
CAS 编号 |
647024-02-0 |
|---|---|
分子式 |
C11H12N4O2 |
分子量 |
232.24 g/mol |
IUPAC 名称 |
6-(N-aminoanilino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N4O2/c1-14-10(16)7-9(13-11(14)17)15(12)8-5-3-2-4-6-8/h2-7H,12H2,1H3,(H,13,17) |
InChI 键 |
ZVEVRQOCXHYFNE-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C=C(NC1=O)N(C2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Di-tert-butylphosphanyl)methyl]phenol](/img/structure/B12596873.png)
![5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12596886.png)

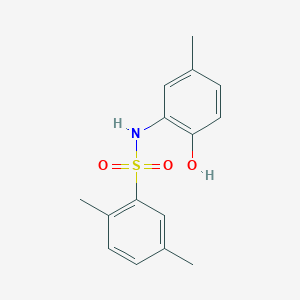
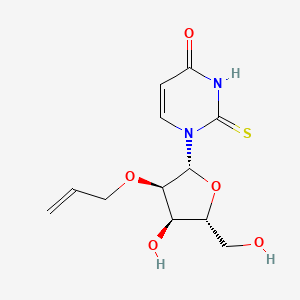

![5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12596914.png)

![4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate](/img/structure/B12596928.png)
![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate](/img/structure/B12596932.png)
![Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate](/img/structure/B12596942.png)
